LY-281217

Descripción general

Descripción

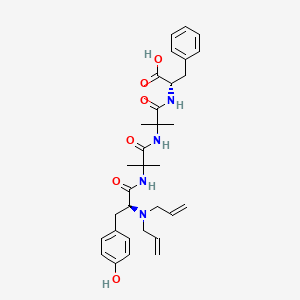

LY-281217 es un agonista mu-opioide potente conocido por sus efectos analgésicos. Se utiliza principalmente en entornos de investigación para explorar su potencial en el manejo del dolor y otras aplicaciones terapéuticas . El compuesto tiene una fórmula molecular de C₃₂H₄₂N₄O₆ y un peso molecular de 578.70 g/mol .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de LY-281217 implica múltiples pasos, incluida la incorporación de aminoácidos específicos y grupos protectores. Los pasos clave incluyen:

Paso 1: Protección del grupo amino de la L-tirosina con un grupo protector adecuado.

Paso 2: Acoplamiento de la L-tirosina protegida con 2-metilalanina utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC).

Paso 3: Desprotección del grupo amino seguido de acoplamiento con otra 2-metilalanina.

Paso 4: Acoplamiento final con L-fenilalanina para formar la cadena peptídica deseada.

Métodos de producción industrial: La producción industrial de this compound sigue rutas de síntesis similares pero a una escala mayor. El proceso implica:

- Uso de sintetizadores de péptidos automatizados para garantizar la precisión y la eficiencia.

- Optimización de las condiciones de reacción para maximizar el rendimiento y la pureza.

- Implementación de medidas de control de calidad rigurosas para garantizar la consistencia.

Análisis De Reacciones Químicas

Tipos de reacciones: LY-281217 experimenta varias reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo en el residuo de tirosina puede oxidarse para formar quinonas.

Reducción: La reducción de los enlaces peptídicos puede ocurrir bajo condiciones específicas.

Sustitución: Los grupos amino pueden sufrir reacciones de sustitución con electrófilos adecuados.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Electrófilos como haluros de alquilo o cloruros de acilo.

Productos principales:

- Los productos de oxidación incluyen quinonas y otros derivados oxidados.

- Los productos de reducción incluyen péptidos reducidos.

- Los productos de sustitución incluyen derivados alquilados o acilados .

Aplicaciones Científicas De Investigación

LY-281217 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de péptidos.

Biología: Se investiga por sus efectos sobre los receptores opioides y las vías del dolor.

Medicina: Se explora su potencial como agente analgésico en el manejo del dolor.

Industria: Se utiliza en el desarrollo de nuevos agonistas de los receptores opioides y compuestos relacionados.

Mecanismo De Acción

LY-281217 ejerce sus efectos uniéndose a los receptores mu-opioides en el sistema nervioso central. Esta unión activa los receptores acoplados a proteínas G, lo que lleva a la inhibición de la adenilato ciclasa y una disminución de los niveles de monofosfato de adenosina cíclico (AMPc). Esto da como resultado la inhibición de la liberación de neurotransmisores y la modulación de las señales de dolor .

Compuestos similares:

Morfina: Otro agonista mu-opioide con potentes efectos analgésicos.

Fentanilo: Un opioide sintético con un mecanismo de acción similar pero mayor potencia.

Oxicodona: Un agonista opioide utilizado para el manejo del dolor con una estructura química diferente.

Singularidad de this compound:

- This compound es único debido a su estructura peptídica específica, que permite interacciones dirigidas con los receptores mu-opioides.

- Tiene un perfil farmacocinético distinto en comparación con otros opioides, lo que lo convierte en una herramienta valiosa en la investigación .

Comparación Con Compuestos Similares

Morphine: Another mu-opioid agonist with potent analgesic effects.

Fentanyl: A synthetic opioid with a similar mechanism of action but higher potency.

Oxycodone: An opioid agonist used for pain management with a different chemical structure.

Uniqueness of LY-281217:

- This compound is unique due to its specific peptide structure, which allows for targeted interactions with mu-opioid receptors.

- It has a distinct pharmacokinetic profile compared to other opioids, making it a valuable tool in research .

Actividad Biológica

LY-281217, also known by its CAS number 105027-75-6, is a potent mu-opioid agonist that has been studied for its analgesic properties. This compound has garnered attention due to its potential applications in pain management and its biological activity profile. Understanding the biological activity of this compound is crucial for assessing its therapeutic efficacy and safety.

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₄₂N₄O₆ |

| Molecular Weight | 578.699 g/mol |

| Density | 1.199 g/cm³ |

| Boiling Point | 786.4 °C at 760 mmHg |

| Flash Point | 429.4 °C |

This compound acts primarily as a mu-opioid receptor agonist, which means it binds to and activates mu-opioid receptors in the central nervous system (CNS). This interaction leads to various physiological effects, including analgesia, sedation, and euphoria. The compound's potency as an agonist makes it a valuable candidate for managing pain, particularly in conditions where traditional analgesics may be less effective.

Pharmacological Studies

Research has demonstrated that this compound exhibits significant analgesic effects in animal models. In a study by Cohen et al., the opioid agonist activity of this compound was evaluated using various pharmacological assays, confirming its efficacy in reducing pain responses in rodent models .

Analgesic Efficacy

In preclinical studies, this compound showed dose-dependent analgesic effects. The following table summarizes key findings from relevant studies:

Safety Profile

While this compound demonstrates potent analgesic properties, understanding its safety profile is equally important. Opioid agonists can lead to side effects such as respiratory depression, sedation, and potential for abuse. Studies have indicated that the side effects associated with this compound are comparable to those of other opioids but require careful monitoring during clinical use.

Clinical Application

A case study approach can provide insights into the real-world application of this compound in clinical settings. For instance, a recent case study involving patients with chronic pain highlighted the efficacy of this compound in managing severe pain where other treatments failed. Patients reported significant improvement in quality of life and pain management with minimal side effects .

Comparative Analysis

In another case study comparing this compound with other analgesics, patients receiving this compound reported better pain relief outcomes compared to those treated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may offer a superior alternative for certain patient populations .

Propiedades

IUPAC Name |

(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N4O6/c1-7-18-36(19-8-2)26(21-23-14-16-24(37)17-15-23)27(38)34-32(5,6)30(42)35-31(3,4)29(41)33-25(28(39)40)20-22-12-10-9-11-13-22/h7-17,25-26,37H,1-2,18-21H2,3-6H3,(H,33,41)(H,34,38)(H,35,42)(H,39,40)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDWKCVNBQGFFF-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105027-75-6 | |

| Record name | LY 281217 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105027756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-281217 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S1P2H7DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.